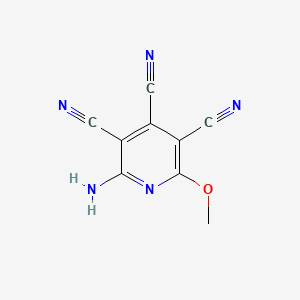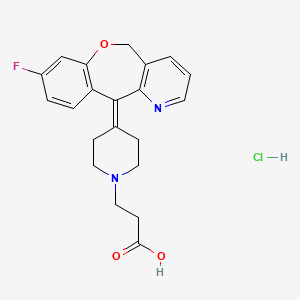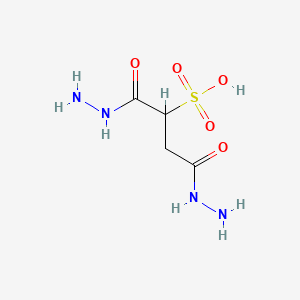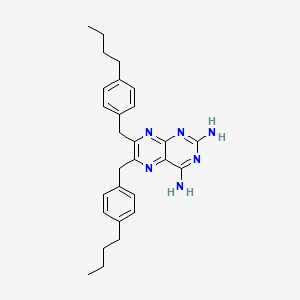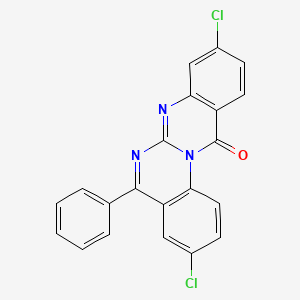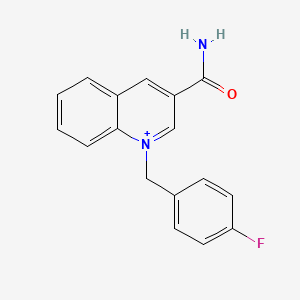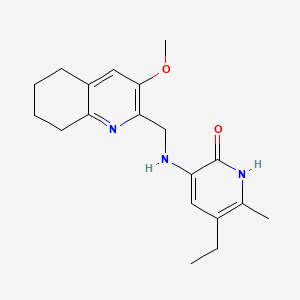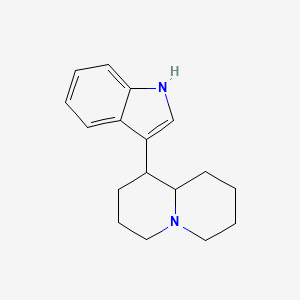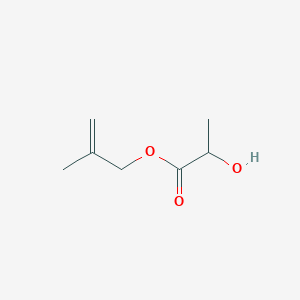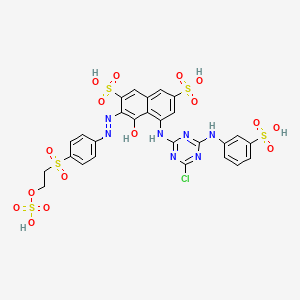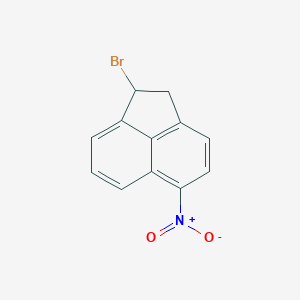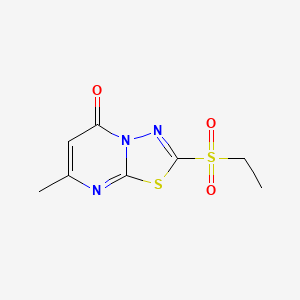
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of 2-substituted derivatives of the compound. The reaction typically involves the use of 2-amino-1,3,4-thiadiazoles and ethyl cyanoacetate as starting materials, followed by tandem reduction and deamination steps .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles, such as the use of vanadium oxide loaded on fluorapatite as a catalyst. This approach not only enhances the yield but also ensures environmentally friendly synthesis . The reaction conditions are mild, and the process is scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(phenylmethyl)thio-7-(2-(trimethylsilyl)ethynyl)
- Dihydro-5H-furo(2,3-d)thiazolo(3,2-a)pyrimidin-5-ones
- 6H-furo(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-8(7H)-ones
Uniqueness
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- stands out due to its unique combination of sulfur and nitrogen atoms in the fused ring system, which imparts distinct chemical reactivity and biological activity. Its ethylsulfonyl and methyl substituents further enhance its properties, making it a valuable compound for various applications .
Properties
CAS No. |
63028-49-9 |
|---|---|
Molecular Formula |
C8H9N3O3S2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-ethylsulfonyl-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O3S2/c1-3-16(13,14)8-10-11-6(12)4-5(2)9-7(11)15-8/h4H,3H2,1-2H3 |
InChI Key |
AJTLIYGENZUXAH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN2C(=O)C=C(N=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


